7-Butyloxepan-2-one

Description

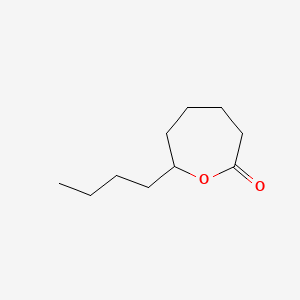

Structure

3D Structure

Properties

IUPAC Name |

7-butyloxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-6-9-7-4-5-8-10(11)12-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVIWISPFDZYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

159350-71-7 | |

| Record name | Poly(ε-decalactone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159350-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8047551 | |

| Record name | epsilon-Decalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | epsilon-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/48/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.976 | |

| Record name | epsilon-Decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/48/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5579-78-2 | |

| Record name | ε-Decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-Decalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxepanone, 7-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | epsilon-Decalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-butyloxepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .EPSILON.-DECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662W32KL4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Decanolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033203 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7-Butyloxepan-2-one chemical properties and structure

Technical Monograph: 7-Butyloxepan-2-one ( -Decalactone)

Structural Dynamics, Synthesis, and Biopolymeric Applications in Drug Delivery

Executive Summary & Chemical Architecture

7-Butyloxepan-2-one , commonly referred to as

This guide details the physicochemical properties, synthesis via Baeyer-Villiger oxidation, and ring-opening polymerization (ROP) protocols required to utilize this monomer in pharmaceutical formulations.

Physicochemical Profile

The molecule consists of a seven-membered lactone ring substituted with a butyl chain at the

| Property | Value / Description | Relevance to Protocol |

| IUPAC Name | 7-Butyloxepan-2-one | Standard identification |

| Common Name | Literature search term | |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 170.25 g/mol | Molar mass for ROP initiation |

| Boiling Point | High BP requires vacuum distillation for purification | |

| Chirality | 1 Chiral Center (C7) | Enantiopure forms influence degradation rates |

| Lipophilicity (LogP) | Higher than PCL; affects hydrophobic drug loading | |

| Polymer | Ensures elastomeric behavior at body temp ( |

Synthetic Routes & Process Chemistry

The synthesis of 7-butyloxepan-2-one is a classic application of the Baeyer-Villiger Oxidation (BVO) . This reaction inserts an oxygen atom into a cyclic ketone.[1] The regioselectivity is driven by the migratory aptitude of the carbon substituents, where the more substituted carbon (secondary vs. primary) migrates to the oxygen.

Reaction Mechanism (Baeyer-Villiger Oxidation)

The precursor, 2-butylcyclohexanone , is treated with an oxidant (typically m-CPBA or an enzymatic monooxygenase). The oxygen insertion expands the 6-membered ketone into the 7-membered lactone.

Figure 1: Mechanistic pathway for the conversion of 2-butylcyclohexanone to

Polymerization Strategies for Drug Delivery

For pharmaceutical applications, Ring-Opening Polymerization (ROP) is the standard method to convert

Catalyst Selection: The "Green" Imperative

While Tin(II) 2-ethylhexanoate (

-

Mechanism: The enzyme activates the lactone monomer, and a nucleophilic initiator (usually an alcohol like benzyl alcohol or a PEG-diol) attacks the acyl carbon, opening the ring and forming an ester linkage.

-

Kinetics: The bulky butyl group at position 7 creates steric hindrance, making the polymerization slower than PCL. High temperatures (

) are often required for organometallic routes, but enzymatic routes operate best at

Figure 2: Enzymatic Ring-Opening Polymerization cycle utilizing Lipase B to generate biodegradable polyesters.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of Poly( -decalactone)

This protocol yields a metal-free, biomedical-grade elastomer suitable for drug encapsulation.

Reagents:

-

Monomer:

-Decalactone (Dried over -

Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B), dried in a desiccator for 24h.

-

Initiator: Benzyl Alcohol (Primary alcohol) or PEG-1000 (for block copolymers).

-

Solvent: Toluene (Anhydrous).

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with

-decalactone (10.0 mmol, 1.70 g) and Toluene (2.0 mL). -

Initiation: Add Benzyl Alcohol (0.1 mmol) to target a Degree of Polymerization (DP) of 100.

-

Catalysis: Add Novozym 435 (10 wt% relative to monomer, ~170 mg).

-

Reaction: Seal the flask and immerse in an oil bath at 60°C . Stir at 200 RPM.

-

Note: The reaction is slower than PCL. Typical duration is 24–48 hours for >90% conversion.

-

-

Termination: Remove from heat. Dilute with Chloroform (10 mL) and filter out the immobilized enzyme.

-

Purification: Concentrate the filtrate via rotary evaporation. Precipitate the polymer by dropwise addition into cold Methanol (

). -

Drying: Dry the resulting viscous oil/gum under high vacuum (0.1 mbar) at room temperature for 24 hours.

Protocol B: Characterization Standards

To validate the synthesis, the following analytical benchmarks must be met:

-

-NMR (

-

GPC (THF): Expect Polydispersity Index (PDI) between 1.4 and 1.8 for enzymatic routes.

-

DSC: Confirm amorphous state (No melting peak

, glass transition

References

-

PubChem. (n.d.).[2] 7-Butyloxepan-2-one Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Martello, M. T., et al. (2011).[3] Bulk Ring-Opening Transesterification Polymerization of the Renewable

-Decalactone Using an Organocatalyst. ACS Macro Letters. (Note: Discusses the delta-isomer, but establishes the organocatalytic protocols relevant to the epsilon-isomer). -

Olsen, P., et al. (2013).

-Decalactone: A Thermoresilient and Toughening Comonomer to Poly(L-lactide). Biomacromolecules. Retrieved from [Link] - Bansal, K. K., et al. (2015).

- Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: a review. Macromolecular Rapid Communications.

7-Butyloxepan-2-one solubility in common lab solvents

Technical Guide: Solubility Profile of 7-Butyloxepan-2-one ( -Decalactone)

Executive Summary & Compound Identity

7-Butyloxepan-2-one (CAS: 5579-78-2) is a seven-membered lactone ring substituted with a butyl group.[1][2][3] It is a critical monomer in the synthesis of biodegradable polyesters (poly(

Unlike its smaller analog

| Property | Data |

| IUPAC Name | 7-Butyloxepan-2-one |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 170.25 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Density | 0.976 g/mL ( |

| Boiling Point | 262–263°C (760 mmHg) / 117°C (3 mmHg) |

| LogP (Octanol/Water) | 2.45 – 2.80 (Experimental/Predicted) |

Solubility Landscape

The solubility of 7-Butyloxepan-2-one is governed by the competition between its polar ester linkage (hydrophilic) and its significant non-polar hydrocarbon domain (hydrophobic butyl chain + ring methylenes).

Solvent Compatibility Matrix

The following data summarizes the thermodynamic compatibility of 7-Butyloxepan-2-one with standard laboratory solvents.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Aqueous | Water, PBS Buffer | Low / Sparingly Soluble | Experimental solubility is approx. 394 mg/L ( |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | The lactone carbonyl acts as a hydrogen bond acceptor. The alkyl chain interacts favorably with the alcohol's organic tail. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Dipole-dipole interactions dominate. Excellent for reaction media (e.g., nucleophilic substitution). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | High compatibility. DCM is the preferred solvent for extraction and low-temperature polymerization. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Miscible | THF is the standard solvent for Ring-Opening Polymerization (ROP) of this monomer. |

| Esters/Ketones | Ethyl Acetate, Acetone | Miscible | "Like dissolves like." Ideal for purification and formulation. |

| Hydrocarbons | Hexane, Toluene, Cyclohexane | Soluble | Unlike |

Hansen Solubility Parameters (Estimated)

To predict compatibility with novel polymers or mixed solvents, use the estimated Hansen Solubility Parameters (HSP) derived from group contribution methods relative to the caprolactone core.

-

(Dispersion): ~17.5 MPa

-

(Polarity): ~9.0 MPa

-

(Hydrogen Bonding): ~6.5 MPa

Application Note: When formulating nanoparticles, match the carrier polymer's HSP to these values to prevent phase separation.

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical formulations. The following protocols provide a self-validating system for determining solubility limits.

Saturation Shake-Flask Method (Quantitative)

Objective: Determine the precise solubility limit in a specific solvent (e.g., water or a specific buffer).

-

Preparation: Add excess 7-Butyloxepan-2-one (approx. 1 mL) to 10 mL of the target solvent in a glass vial. The mixture should be biphasic (visible droplets).

-

Equilibration:

-

Seal tightly and agitate at the target temperature (e.g.,

) for 24 hours using an orbital shaker. -

Allow the phases to settle for 4 hours. Centrifugation (3000 rpm, 10 min) is recommended to break micro-emulsions.

-

-

Sampling:

-

Carefully withdraw the supernatant (solvent phase) using a glass syringe.

-

Filter through a 0.22

m PTFE filter (hydrophobic) to remove undissolved micro-droplets.

-

-

Quantification (GC-FID):

-

Column: DB-WAX or HP-5.

-

Injector:

, Split mode. -

Standard: Use an internal standard (e.g., Methyl decanoate) to correct for injection variability.

-

Calculation:

.

-

Visual Cloud Point Method (Qualitative Screening)

Objective: Rapidly determine miscibility ratios for binary solvent systems (e.g., Ethanol/Water mixtures).

-

Start with 1 g of 7-Butyloxepan-2-one in a clear vial.

-

Titrate the anti-solvent (e.g., water) into the vial under stirring.

-

Endpoint: Record the volume added when the solution transitions from clear to persistent turbidity (Tyndall effect).

Workflow Visualization

The following diagram outlines the decision logic for selecting a solvent based on the intended application of 7-Butyloxepan-2-one.

Caption: Decision tree for solvent selection based on processing requirements for 7-Butyloxepan-2-one.

Critical Implications for Research

Polymerization (Poly( -decalactone))

When using 7-Butyloxepan-2-one as a monomer for Ring-Opening Polymerization (ROP):

-

Anhydrous Conditions: The monomer is hygroscopic. Although lipophilic, it can absorb ambient moisture which terminates the polymerization chain.

-

Solvent Choice: Toluene is preferred over THF for high-temperature ROP (

) because its boiling point allows for azeotropic removal of trace water.

Emulsion Stability

Due to its surface activity (polar head, non-polar tail), 7-Butyloxepan-2-one can act as a co-surfactant. In oil-in-water emulsions, it partitions heavily into the oil phase (

Storage & Stability

-

Hydrolysis Risk: In aqueous solutions with pH > 8 or pH < 3, the lactone ring opens to form 6-hydroxydecanoic acid.

-

Recommendation: Store in glass or stainless steel. Avoid storing dilute solutions in water/alcohol mixtures for extended periods without pH buffering (maintain pH 5–6).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62583, 7-Butyloxepan-2-one. Retrieved from [Link]

-

The Good Scents Company (2025). Epsilon-Decalactone Physical Properties and Solubility Data. Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: Epsilon-Decalactone. Retrieved from [Link][1][4]

Spectroscopic Data for 7-butyloxepan-2-one: An In-depth Technical Guide

Introduction

7-butyloxepan-2-one is a substituted ε-caprolactone, a seven-membered lactone ring with a butyl substituent at the 7-position. Its molecular formula is C₁₀H₁₈O₂ with a molecular weight of 170.25 g/mol [1][2]. The structural characterization of such molecules is paramount in fields ranging from synthetic chemistry to materials science and drug discovery. Spectroscopic techniques provide a non-destructive means to confirm molecular structure, assess purity, and understand the chemical environment of atoms within the molecule. This guide will explore the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 7-butyloxepan-2-one, offering expert interpretation and standardized protocols for data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and numbering of 7-butyloxepan-2-one.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal are used to assemble the molecular structure.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-butyloxepan-2-one in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans ensures proper relaxation of the protons, leading to accurate integration.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds provides good digital resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the entire range of proton chemical shifts in organic molecules.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for 7-butyloxepan-2-one.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Interpretation |

| H7 | 4.10 - 4.25 | Multiplet (m) | 1H | Proton on the carbon adjacent to the ring oxygen (C7). Deshielded due to the electronegativity of the oxygen. |

| H3 | 2.45 - 2.60 | Triplet of triplets (tt) | 2H | Protons on the carbon alpha to the carbonyl group (C3). Deshielded by the carbonyl. |

| H8 | 1.60 - 1.85 | Multiplet (m) | 2H | Protons on the first carbon of the butyl chain (C8). |

| H4, H5, H6 | 1.35 - 1.60 | Multiplet (m) | 6H | Overlapping signals from the methylene groups within the lactone ring. |

| H9, H10 | 1.25 - 1.35 | Multiplet (m) | 4H | Methylene protons of the butyl chain. |

| H11 | 0.85 - 0.95 | Triplet (t) | 3H | Terminal methyl group of the butyl chain. |

Causality of Spectral Features:

-

H7 (δ ~4.1-4.25 ppm): This proton is attached to the chiral center (C7) which is also bonded to the ring oxygen. The strong deshielding effect of the electronegative oxygen atom shifts this signal significantly downfield. Its multiplicity will be complex due to coupling with the two diastereotopic protons on C6 and the two protons on C8.

-

H3 (δ ~2.45-2.60 ppm): These protons are on the carbon alpha to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, moving their signal downfield. They are expected to appear as a triplet of triplets due to coupling with the adjacent methylene group (H4).

-

Alkyl Region (δ ~0.85-1.85 ppm): The remaining protons of the butyl chain and the lactone ring appear in the typical aliphatic region. The terminal methyl group (H11) is expected to be a triplet, coupling with the adjacent methylene group (H10). The other methylene groups will present as complex, overlapping multiplets.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C) or higher.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with single lines for each carbon. This simplifies the spectrum and improves the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

Spectral Width (sw): A spectral width of 220-240 ppm is sufficient to cover the full range of carbon chemical shifts.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and reference it. The CDCl₃ solvent peak (δ ~77.16 ppm) is commonly used as a secondary reference.

-

Predicted ¹³C NMR Data and Interpretation

| Carbon(s) | Predicted Chemical Shift (ppm) | Interpretation |

| C1 | 175.0 - 178.0 | Carbonyl carbon of the ester. Highly deshielded. |

| C7 | 78.0 - 82.0 | Carbon adjacent to the ring oxygen. Deshielded. |

| C3 | 35.0 - 38.0 | Carbon alpha to the carbonyl group. |

| C8 | 33.0 - 36.0 | First carbon of the butyl chain. |

| C4, C5, C6 | 25.0 - 32.0 | Methylene carbons of the lactone ring. |

| C9 | 27.0 - 29.0 | Methylene carbon of the butyl chain. |

| C10 | 22.0 - 24.0 | Methylene carbon of the butyl chain. |

| C11 | 13.5 - 14.5 | Terminal methyl carbon of the butyl chain. |

Causality of Spectral Features:

-

C1 (δ ~175-178 ppm): The carbonyl carbon is the most deshielded carbon due to the double bond to one oxygen and a single bond to another, resulting in a significant downfield shift.

-

C7 (δ ~78-82 ppm): This carbon is directly attached to the electronegative ring oxygen, causing a substantial downfield shift into the range typical for carbons in ethers or esters.

-

Aliphatic Carbons (δ ~13-38 ppm): The remaining carbons of the ring and the butyl chain appear in the upfield aliphatic region. The chemical shifts are influenced by their proximity to the functional groups and the degree of substitution. The terminal methyl carbon (C11) is the most shielded and appears at the highest field (lowest ppm value).

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample like 7-butyloxepan-2-one, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient.

-

Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

-

-

Data Processing:

-

A background spectrum (of the empty salt plates) is first recorded and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration | Interpretation |

| ~1735 | Strong, Sharp | C=O stretch | Characteristic of a saturated ester (lactone). This is the most prominent peak in the spectrum. |

| 2850 - 2960 | Strong | C-H stretch | Aliphatic C-H stretching from the methylene and methyl groups. |

| 1150 - 1250 | Strong | C-O stretch | Asymmetric C-O-C stretch of the ester linkage. |

| 1450 - 1470 | Medium | C-H bend | Methylene (scissoring) and methyl (asymmetric) bending vibrations. |

Causality of Spectral Features:

-

~1735 cm⁻¹ (C=O Stretch): The strong absorption is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond. For a seven-membered ring lactone, this peak is typically found around 1735 cm⁻¹, slightly lower than for a six-membered ring due to reduced ring strain.

-

2850-2960 cm⁻¹ (C-H Stretch): The presence of numerous sp³-hybridized C-H bonds in the alkyl chain and the lactone ring results in strong absorptions in this region.

-

1150-1250 cm⁻¹ (C-O Stretch): The C-O single bond stretch of the ester group is also a strong and characteristic absorption.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and aspects of the structure.

Experimental Protocol: MS Data Acquisition (Electron Ionization)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. Alternatively, a direct insertion probe can be used.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Mass Spectrum Data and Interpretation

-

Molecular Ion (M⁺): m/z = 170. This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of 170.25 g/mol .

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 7-butyloxepan-2-one in EI-MS.

Causality of Fragmentation:

-

m/z = 115: This prominent peak likely arises from the loss of the butyl radical (•C₄H₉, 57 Da) via cleavage of the bond between C7 and C8. The resulting fragment retains the lactone ring structure.

-

m/z = 57: The butyl carbocation ([C₄H₉]⁺) is a stable secondary carbocation and is expected to be an abundant fragment.

-

m/z = 85: A common fragmentation pathway for lactones is the loss of water and an alkyl fragment, or through more complex rearrangements. A fragment of m/z 85 could correspond to a [C₅H₉O]⁺ species.

-

McLafferty Rearrangement: While not depicted in the simplified diagram, a McLafferty rearrangement is possible if a gamma-hydrogen on the butyl chain can be transferred to the carbonyl oxygen, leading to the loss of a neutral butene molecule and a fragment at m/z = 114.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a detailed and self-validating spectroscopic profile of 7-butyloxepan-2-one. The predicted data, grounded in established chemical principles, consistently points to the assigned structure. The strong carbonyl stretch in the IR confirms the lactone functional group. The molecular ion peak in the mass spectrum verifies the molecular weight, and the fragmentation pattern is consistent with the proposed structure. Finally, the detailed chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra allow for the unambiguous assignment of every proton and carbon in the molecule, completing the structural elucidation. This guide provides the necessary framework for researchers to characterize 7-butyloxepan-2-one and related compounds with confidence.

References

-

Spectroscopic Studies of Poly(ε-Caprolactone)/Sodium Montmorillonite Nanocomposites. (2005). Journal of Advanced Research in Physics. [Link]

-

Study of epsilon-caprolactone polymerization by NIR spectroscopy. (2010). Analytical and Bioanalytical Chemistry. [Link]

-

FT-IR spectrum of poly (ε-caprolactone) synthesized in ionic liquids. (2011). ResearchGate. [Link]

-

epsilon-DECALACTONE. PubChem, National Institutes of Health. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2023). OpenStax. [Link]

-

7-butyloxepan-2-one. PubChemLite. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

A Technical Guide to the Research Applications of Substituted Oxepan-2-ones

Abstract: The field of biodegradable polymers is increasingly reliant on materials with precisely engineered properties. Poly(ε-caprolactone) (PCL), derived from the ring-opening polymerization of oxepan-2-one (ε-caprolactone), is a foundational biomaterial, yet its inherent hydrophobicity and lack of reactive sites limit its potential. The synthesis and polymerization of substituted oxepan-2-ones offer a direct route to functionalized polyesters, enabling meticulous control over thermal properties, degradation kinetics, and biological interactions. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, polymerization, and key research applications of these versatile monomers, focusing on the causal relationships between chemical structure and material performance. We present detailed, field-proven protocols, comparative data, and mechanistic diagrams to facilitate the translation of these materials from the laboratory to advanced biomedical applications.

The Strategic Imperative for Functionalized Oxepan-2-ones

Poly(ε-caprolactone) (PCL) is a semicrystalline, biocompatible, and biodegradable aliphatic polyester approved by the U.S. Food and Drug Administration (FDA) for various biomedical applications, including drug delivery devices and tissue engineering scaffolds.[1] However, the utility of neat PCL is often hampered by its slow degradation rate (2-3 years for complete resorption), hydrophobicity which can limit cell adhesion, and the absence of pendant functional groups for further modification.[2][3][4]

Historically, tailoring PCL properties involved post-polymerization modification. This approach, however, can suffer from incomplete or non-specific reactions and potential chain degradation. The polymerization of substituted oxepan-2-one monomers represents a more elegant and precise strategy.[5] By incorporating desired functionalities at the monomer stage, researchers can synthesize polymers with a defined density and distribution of pendant groups, directly influencing key material properties such as:

-

Hydrophilicity and Degradation: Introducing hydrophilic groups (e.g., hydroxyls, carboxyls) can increase water uptake, accelerating hydrolytic degradation and improving cell-material interactions.[6]

-

Drug Interaction and Loading: Pendant groups can engage in specific interactions (e.g., hydrogen bonding, π-π stacking) with therapeutic agents, enhancing drug loading capacity and modulating release kinetics.[7][8]

-

Bioconjugation: "Clickable" moieties like alkynes or azides, or reactive groups like amines and carboxylic acids, provide handles for covalently attaching bioactive molecules, targeting ligands, or other polymers.[9]

-

Thermal and Mechanical Properties: Substituents on the polymer backbone disrupt chain packing and crystallinity, thereby altering the glass transition temperature (Tg), melting temperature (Tm), and mechanical properties like tensile strength and modulus.[1][5]

This guide focuses on providing the foundational knowledge and practical methodologies to leverage these advantages in a research setting.

Synthesis of Substituted Oxepan-2-one Monomers

The cornerstone of creating functionalized polyesters is the synthesis of high-purity functionalized monomers. The most versatile and widely adopted method is the Baeyer-Villiger oxidation of a corresponding substituted cyclohexanone.[5] This reaction inserts an oxygen atom adjacent to the carbonyl group to form the seven-membered lactone ring.

Causality in Synthesis: The Baeyer-Villiger Oxidation

The choice of oxidizing agent and reaction conditions is critical for achieving high yields while preserving the integrity of the desired functional group.

-

Classical Approach (Peroxyacids): Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective but can be hazardous and may require protection/deprotection steps for sensitive functional groups.

-

Chemo-enzymatic Approach (Green Chemistry): A more refined and environmentally benign method utilizes an immobilized lipase, such as Novozyme-435 (Candida antarctica lipase B), to generate a peroxyacid in situ.[10][11] This is typically achieved through the perhydrolysis of a carboxylic acid or an ester (like ethyl acetate, which can act as both solvent and acyl donor) using a mild source of hydrogen peroxide, such as the urea-hydrogen peroxide (UHP) complex.[10] This method proceeds under mild conditions, minimizes side reactions, and avoids the use of hazardous, pre-formed peracids.

The migratory aptitude of the groups attached to the ketone is a key consideration, with more substituted carbons migrating preferentially. For cyclic ketones, this reliably leads to the desired lactone.[12]

Caption: Mechanism of Baeyer-Villiger Oxidation.

Experimental Protocol: Chemo-enzymatic Synthesis of a Substituted Oxepan-2-one

This protocol describes a general, green chemistry approach for the Baeyer-Villiger oxidation of a functionalized cyclohexanone (e.g., 2-phenylcyclohexanone) using an immobilized lipase.[10][11]

Materials:

-

Substituted Cyclohexanone (e.g., 2-phenylcyclohexanone): 1 equivalent (e.g., 0.5 mmol, 87 mg)

-

Immobilized Candida antarctica Lipase B (CALB), e.g., Novozyme-435: (e.g., 25 mg)

-

Urea-Hydrogen Peroxide (UHP) complex: 2 equivalents (e.g., 1.0 mmol, 94 mg)

-

Ethyl Acetate (anhydrous): Solvent (e.g., 5 mL)

-

Celite or filter plug

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry reaction vial, add the substituted cyclohexanone (1 eq.), ethyl acetate, Novozyme-435, and the UHP complex (2 eq.).

-

Rationale: Ethyl acetate serves as both the solvent and the acyl donor for in situ generation of peracetic acid, catalyzed by the lipase. UHP is a stable, solid source of hydrogen peroxide, making it safer and easier to handle than aqueous H₂O₂.[11]

-

-

Incubation: Seal the vial tightly and place it in an orbital shaker at a controlled temperature (e.g., 27-40 °C) and agitation speed (e.g., 250 rpm). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

-

Workup: Once the starting material is consumed, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or additional ethyl acetate).

-

Enzyme Removal: Filter the mixture through a small plug of Celite or a sintered glass funnel to remove the immobilized enzyme. The enzyme can often be washed, dried, and reused.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining peroxide. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted oxepan-2-one monomer.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization of Substituted Oxepan-2-ones

The conversion of functionalized monomers into well-defined polyesters is most effectively achieved via Ring-Opening Polymerization (ROP) . The choice of catalyst/initiator system is paramount for controlling the polymerization, influencing molecular weight, dispersity, and end-group fidelity.

Causality in Catalyst Selection

For biomedical applications, avoiding heavy metal contamination is a primary concern, making organocatalysis the preferred method over traditional tin-based catalysts like stannous octoate (Sn(Oct)₂).[13][14] Organocatalysts operate via distinct mechanisms that offer excellent control over the polymerization. A common and effective strategy is the use of a bifunctional catalyst system, such as a Brønsted acid (e.g., diphenyl phosphate, DPP) or a hydrogen-bond donor (e.g., thiourea) paired with a nucleophilic base (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)).[13][15]

In this system, the acidic/H-bond donor component activates the monomer's carbonyl group, making it more electrophilic. Simultaneously, the basic component activates the initiator (typically an alcohol), increasing its nucleophilicity for the ring-opening attack. This dual activation mechanism allows for rapid and controlled polymerization under mild conditions.[13]

Caption: Bifunctional Organocatalyzed ROP Mechanism.

Experimental Protocol: Organocatalyzed ROP

This protocol details the bulk polymerization of a functionalized oxepan-2-one using an alcohol initiator and a bifunctional organocatalyst system. All procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous reagents and solvents to prevent premature termination.

Materials:

-

Functionalized Oxepan-2-one Monomer: 100-500 equivalents

-

Initiator (e.g., Benzyl Alcohol, Propargyl Alcohol): 1 equivalent

-

Organocatalyst (e.g., TBD or DBU): 1 equivalent (relative to initiator)

-

Co-catalyst (optional, e.g., Thiourea): 1 equivalent (relative to initiator)

-

Anhydrous Toluene or Dichloromethane (for stock solutions)

-

Anhydrous Methanol (for precipitation)

Procedure:

-

Preparation (Glovebox): Inside an inert atmosphere glovebox, prepare stock solutions of the initiator and catalyst(s) in anhydrous toluene. This allows for accurate dispensing of small quantities.

-

Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add the functionalized oxepan-2-one monomer. If the monomer is solid, heat the vial gently to melt it.

-

Initiation: Using a microsyringe, add the calculated volumes of the initiator and catalyst stock solutions to the molten monomer. The monomer-to-initiator ratio will determine the target molecular weight.

-

Rationale: The catalyst is typically used at a 1:1 molar ratio with the initiator. The polymerization is a living process, meaning the final degree of polymerization is directly controlled by the initial [Monomer]/[Initiator] ratio.

-

-

Polymerization: Seal the vial and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 25-80 °C). Stir for the required time (typically 1-24 hours). Monitor conversion by taking small aliquots and analyzing via ¹H NMR.

-

Termination & Precipitation: Once the desired conversion is reached, remove the vial from the heat and cool to room temperature. Dissolve the viscous polymer in a minimal amount of a good solvent (e.g., dichloromethane). Precipitate the polymer by adding the solution dropwise into a large volume of cold, stirring methanol.

-

Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve and re-precipitate the polymer 2-3 times to ensure complete removal of unreacted monomer and catalyst residues.

-

Drying: Dry the purified polymer under high vacuum at room temperature until a constant weight is achieved.

-

Characterization: Analyze the final polymer using:

-

¹H NMR: To confirm the structure and calculate monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (Đ = Mₙ/Mₙ).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Key Research Application: Drug Delivery Systems

Substituted oxepan-2-ones are transforming the design of polymeric drug delivery systems. By creating amphiphilic block copolymers—typically using a hydrophilic block like poly(ethylene glycol) (PEG) and a hydrophobic block of functionalized polyester—researchers can fabricate core-shell nanoparticles (micelles) that self-assemble in aqueous environments.[7]

The Rationale for Functionalization in Drug Delivery

-

Enhanced Drug Loading: The hydrophobic core serves as a reservoir for poorly water-soluble drugs like doxorubicin (DOX). Introducing pendant groups with specific functionalities (e.g., amides, benzyl groups) into the core-forming block can significantly increase drug loading capacity (DLC) through enhanced polymer-drug interactions (e.g., H-bonding, π-π stacking).[7][8]

-

Controlled Release: The nature of the core can be designed to respond to specific biological triggers. For instance, incorporating acid-labile groups can lead to accelerated drug release in the acidic microenvironment of tumors or endosomes.[7]

-

Increased Stability: The chemical composition of the core influences the micelle's critical micelle concentration (CMC) and overall stability in circulation.

Caption: Self-assembly of micelles from block copolymers.

Experimental Protocol: Micelle Formation and Drug Loading

This protocol outlines the nanoprecipitation method for forming drug-loaded micelles from a pre-synthesized amphiphilic block copolymer (e.g., PEG-b-P(functional CL)).

Materials:

-

Amphiphilic Block Copolymer: (e.g., 10 mg)

-

Hydrophobic Drug (e.g., Doxorubicin): (e.g., 2 mg)

-

Organic Solvent (e.g., Dimethylformamide, DMF): (e.g., 1 mL)

-

Aqueous Phase (e.g., Deionized Water or PBS): (e.g., 10 mL)

-

Dialysis membrane (appropriate MWCO, e.g., 3.5 kDa)

Procedure:

-

Dissolution: Dissolve the block copolymer and the drug in the organic solvent (DMF).

-

Nanoprecipitation: Add the organic solution dropwise into the vigorously stirring aqueous phase. The sudden change in solvent polarity will cause the hydrophobic blocks to collapse and self-assemble into micelles, entrapping the drug.

-

Rationale: This rapid solvent exchange is a simple and effective method for forming nanoparticles. The hydrophobic drug partitions into the forming micellar core to minimize its exposure to the aqueous environment.

-

-

Solvent Removal & Purification: Stir the resulting micellar solution overnight in a fume hood to allow the organic solvent to evaporate. Transfer the solution to a dialysis bag and dialyze against fresh deionized water for 24-48 hours, with frequent water changes, to remove any remaining free drug and solvent.

-

Characterization:

-

Drug Loading: Lyophilize the purified micelle solution. Dissolve a known mass of the dried micelles in a good solvent (e.g., DMF) to break them apart. Quantify the drug concentration using UV-Vis spectrophotometry or HPLC. Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) as follows:

-

DLC (%) = (Mass of loaded drug / Total mass of micelles) x 100

-

EE (%) = (Mass of loaded drug / Initial mass of drug fed) x 100

-

-

Size and Morphology: Analyze the size distribution and zeta potential of the micelles in aqueous solution using Dynamic Light Scattering (DLS). Visualize the morphology using Transmission Electron Microscopy (TEM).

-

In Vitro Release: Resuspend the drug-loaded micelles in a buffer solution (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.0 to simulate tumor environments). At set time points, take aliquots, separate the micelles from the supernatant (e.g., by centrifugation), and measure the amount of released drug in the supernatant.

-

Data Presentation: Performance of Functionalized Micelles

The introduction of specific pendant groups directly impacts drug delivery performance.

| Polymer Core Composition | Drug | DLC (wt%) | Release at pH 5.0 (24h) | Citation(s) |

| Unsubstituted PCL | Doxorubicin | ~2-5% | ~40% | [16] |

| γ-amide disubstituted PCL | Doxorubicin | 7.33% | >60% | [7][8] |

| γ-benzyloxy substituted PCL | Doxorubicin | >10% | pH-responsive | [17] |

Key Research Application: Tissue Engineering Scaffolds

In tissue engineering, scaffolds provide a temporary, three-dimensional architecture that supports cell attachment, proliferation, and differentiation to regenerate damaged tissue.[2] The properties of the scaffold must be carefully tuned to match the target tissue.

The Rationale for Functionalization in Scaffolds

-

Mechanical Properties: The mechanical strength and modulus of the scaffold must be sufficient to withstand physiological loads, especially in bone tissue engineering. Unmodified PCL has a compressive modulus of ~300 MPa.[18] Introducing bulky side groups can disrupt crystallinity and alter these properties.[1]

-

Degradation Rate: The scaffold must degrade at a rate that matches the formation of new tissue. Introducing hydrolytically labile pendant groups or increasing hydrophilicity can accelerate the degradation of the slow-degrading PCL backbone.[6][19]

-

Bioactivity: Neat PCL is relatively bio-inert. Functional groups can be used to immobilize cell-adhesion peptides (like RGD), growth factors, or other biomolecules to create a more bioactive environment that actively promotes tissue regeneration.[2]

Data Presentation: Properties of Functionalized Polyesters

The choice of substituent allows for the tuning of bulk material properties critical for scaffold performance.

| Polymer System | Tensile Strength (MPa) | Young's Modulus (MPa) | Tg (°C) | Tm (°C) | Citation(s) |

| Neat PCL (Mn ~80 kDa) | ~23 | ~300-400 | -60 | ~60 | [4][14][18] |

| PCL film (arginine modified) | ~3-8 | ~125 | - | - | [1] |

| PCL-co-PCCL (carboxyl groups) | 15-20 | 180-250 | - | 45-55 | [6] |

| P(morpholinoamido-CL) | - | - | 112 | Amorphous | [5] |

Conclusion and Future Outlook

The strategic use of substituted oxepan-2-ones as monomers provides an unparalleled platform for designing advanced biodegradable polyesters. By moving beyond simple PCL and embracing the chemical diversity offered by functionalized monomers, researchers can create materials with precisely tailored degradation rates, mechanical responses, and biological functionalities. The organocatalytic, living nature of the ring-opening polymerization allows for the synthesis of complex architectures, such as block copolymers for drug delivery micelles and functional scaffolds for tissue engineering. Future research will likely focus on developing monomers with multiple, orthogonal functional groups, enabling the creation of multi-functional materials that can respond to complex biological cues and perform several therapeutic tasks simultaneously. The robust and reproducible protocols outlined in this guide provide a solid foundation for scientists and engineers to explore this exciting frontier in biomaterials science.

References

-

Liu, Y., et al. (2012). Degradability of Poly(ε-caprolactone) Bearing Pendant Carboxyl Groups. Journal of Applied Polymer Science, 125(S1), E492-E498. [Link]

-

Klimaviciute, R., et al. (2022). Effect of Functionalization of the Polycaprolactone Film Surface on the Mechanical and Biological Properties of the Film Itself. Polymers, 14(21), 4726. [Link]

-

Fukushima, K., et al. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polymer Chemistry, 14(39), 4668-4677. [Link]

-

Polara, H., et al. (2024). Improved Drug Delivery through Amide-Functionalized Polycaprolactones: Enhanced Loading Capacity and Sustained Drug Release. Biomacromolecules, 25(6), 3538–3549. [Link]

-

Fukushima, K., et al. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. RSC Advances, 13(40), 28247-28255. [Link]

-

Gotor-Fernández, V., et al. (2011). Baeyer-Villiger Oxidation of Substituted Cyclohexanones via Lipase-Mediated Perhydrolysis Utilizing Urea-Hydrogen Peroxide in Ethyl Acetate. Green Chemistry, 13(11), 3095-3099. [Link]

-

Wang, C., et al. (2014). Mechanical properties of neat PCL and its composites. RSC Advances, 4(104), 59944-59952. [Link]

-

Zagorodna, N., et al. (2024). Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization. Polymers, 16(17), 2351. [Link]

-

Ghassemi, A. H., et al. (2017). Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering. Journal of Materials Science: Materials in Medicine, 28(4), 54. [Link]

-

de Gonzalo, G., et al. (2010). Baeyer-Villiger Oxidations. In Science of Synthesis: Biocatalysis in Organic Synthesis 1. [Link]

-

Li, S., et al. (2000). Synthesis and characterization of poly(ε-caprolactone)-diol prepolymer. Journal of Polymer Science Part A: Polymer Chemistry, 38(21), 3783-3790. [Link]

-

Tan, T. F., et al. (2015). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. Polymers, 7(12), 2589-2604. [Link]

-

González-Vidal, N., et al. (2024). Controlling the biodegradation rates of poly(globalide-co-ε-caprolactone) copolymers by post polymerization modification. arXiv preprint arXiv:2401.05113. [Link]

-

Bhadran, A., et al. (2020). Enhancement of Loading Efficiency by Coloading of Doxorubicin and Quercetin in Thermoresponsive Polymeric Micelles. Biomacromolecules, 21(4), 1427-1436. [Link]

-

Tan, L. P., et al. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Bioengineering and Biotechnology, 11, 1243105. [Link]

-

Polara, H., et al. (2024). Improved Drug Delivery through Amide-Functionalized Polycaprolactones: Enhanced Loading Capacity and Sustained Drug Release. Biomacromolecules, 25(6), 3538–3549. [Link]

-

Penczek, S., et al. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Macromolecules, 55(6), 2441-2451. [Link]

-

Gonzalez, G., et al. (1985). Anionic copolymerization of ε-caprolactam with ε-caprolactone. Makromolekulare Chemie: Macromolecular Chemistry and Physics, 186(6), 1137-1148. [Link]

-

Li, D., et al. (2021). Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes. Polymers, 13(19), 3274. [Link]

-

Gunatillake, P. A., et al. (2020). Degradation Mechanisms of Polycaprolactone in the Context of Chemistry, Geometry and Environment. Polymer Reviews, 60(1), 157-197. [Link]

-

Klimaviciute, R., et al. (2022). Effect of Functionalization of the Polycaprolactone Film Surface on the Mechanical and Biological Properties of the Film Itself. Polymers, 14(21), 4726. [Link]

-

Al-Trad, B., et al. (2022). Synthesis, characterization, and cytotoxicity of doxorubicin-loaded polycaprolactone nanocapsules as controlled anti-hepatocellular carcinoma drug release system. Journal of Drug Delivery Science and Technology, 78, 103957. [Link]

-

Williams, J. M., et al. (2005). Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering. Journal of Biomedical Materials Research Part A, 75A(4), 850-860. [Link]

-

Chrobok, A., et al. (2022). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. Molecules, 27(21), 7244. [Link]

-

Gradzik, B., et al. (2020). Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. Polymers, 12(11), 2643. [Link]

-

Kuciel, S., et al. (2019). Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators. Polymers, 11(7), 1114. [Link]

-

Avhad, S. V., et al. (2021). Redox- and pH-Responsive Block Copolymer Nanocarriers With Dual Drug Conjugation Through Dynamic Covalent and Hydrogen Bonds. Journal of Applied Polymer Science, 138(48), 51433. [Link]

-

Wang, H., et al. (2018). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. Polymers, 10(9), 1017. [Link]

-

Agrawal, P., et al. (2022). Degradation characteristics of poly(ϵ‐caprolactone)‐based copolymers and blends. Journal of Applied Polymer Science, 139(28), e52591. [Link]

-

Chen, T., et al. (2015). Design and fabrication of functional polycaprolactone. Journal of Materials Chemistry B, 3(22), 4493-4506. [Link]

-

Chapple, C., et al. (2023). Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions. Polymers, 15(18), 3798. [Link]

-

Sharma, A., et al. (2016). Microwave assisted synthesis of ε-caprolactone: Effect of reaction conditions and PLA/PCL fabrications. Journal of Medical Pharmaceutical and Allied Sciences, 5(10), 259-277. [Link]

-

Liu, H., et al. (2023). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 13(1), 1. [Link]

-

Lin, W. J., et al. (1999). Comparison of thermal characteristics and degradation properties of epsilon-caprolactone copolymers. Polymer Degradation and Stability, 66(3), 387-394. [Link]

-

He, C., et al. (1998). Synthesis and thermal properties of poly(ethylene glycol)-poly(ε-caprolactone) copolymers. Polymer, 39(7), 1631-1636. [Link]

-

Szulc, A., et al. (2022). Drug affinity and targeted delivery: double functionalization of silk spheres for controlled doxorubicin delivery into Her2-positive cancer cells. Journal of Nanobiotechnology, 20(1), 1-17. [Link]

-

Dash, T. K., & Konkimalla, V. B. (2012). Polymeric Modification and Its Implication in Drug Delivery: Poly-ε-caprolactone (PCL) As a Model Polymer. Frontiers in Pharmacology, 3, 19. [Link]

-

Fetter, A. D., et al. (2015). Release, partitioning, and conjugation stability of doxorubicin in polymer micelles determined by mechanistic modeling. Journal of Controlled Release, 206, 10-20. [Link]

-

Cai, Q., et al. (2007). Synthesis and characterization of poly(ε-caprolactone) and block copolymers of ε-caprolactone with glycol. Journal of Applied Polymer Science, 103(4), 2555-2561. [Link]

-

Kwiecień, M., et al. (2021). Blends Based on Poly(ε-Caprolactone) with Addition of Poly(Lactic Acid) and Coconut Fibers: Thermal Analysis, Ageing Behavior and Application for Embossing Process. Polymers, 13(21), 3824. [Link]

-

Sutar, P. B., et al. (2016). Synthesis and characterization of fluorescent bio-degradable Poly (ε-Caprolactone). Journal of Macromolecular Science, Part A, 53(12), 755-761. [Link]

-

Wang, Y., et al. (2016). Doxorubicin-loaded micelles with high drug-loading capacity and stability based on zwitterionic oligopeptides. New Journal of Chemistry, 40(11), 9201-9208. [Link]

-

Hart, D. P. (2010). Synthesis and Characterization of γ-Alkanoyl-ε-caprolactones. Kenyon College Digital Collections. [Link]

-

de Rond, T., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology, 18(7), 1503-1510. [Link]

-

Zhu, J., et al. (2016). The functionalization of poly(ε-caprolactone) as a versatile platform using ε-(α-phenylseleno) caprolactone as a monomer. Polymer Chemistry, 7(43), 6643-6652. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effect of Functionalization of the Polycaprolactone Film Surface on the Mechanical and Biological Properties of the Film Itself - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradability of Poly(ε-caprolactone) Bearing Pendant Carboxyl Groups [sioc-journal.cn]

- 7. Improved Drug Delivery through Amide-Functionalized Polycaprolactones: Enhanced Loading Capacity and Sustained Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. brieflands.com [brieflands.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis, characterization, and cytotoxicity of doxorubicin-loaded polycaprolactone nanocapsules as controlled anti-hepatocellular carcinoma drug release system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancement of Loading Efficiency by Coloading of Doxorubicin and Quercetin in Thermoresponsive Polymeric Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [2401.05113] Controlling the biodegradation rates of poly(globalide-co-ε-caprolactone) copolymers by post polymerization modification [arxiv.org]

The World of Seven-Membered Lactones: Structure and Significance

An In-Depth Technical Guide to the Chemistry and Application of Seven-Membered Lactones

For researchers, chemists, and professionals in drug development, seven-membered lactones, also known as ε-lactones, represent a pivotal class of heterocyclic compounds. Their prevalence in a myriad of biologically active natural products and their utility as monomers for biodegradable polymers underscore their significance.[1] This guide offers a comprehensive exploration of their synthesis, characterization, reactivity, and applications, with a focus on the underlying principles and practical methodologies that drive innovation in this field.

Seven-membered lactones are cyclic esters featuring a seven-membered ring. The parent compound of this class is ε-caprolactone.[1] The inherent ring strain in these molecules, while less pronounced than in smaller lactones, contributes to their unique reactivity, particularly in ring-opening reactions.

Naturally occurring seven-membered lactones are widespread, having been isolated from plants, marine organisms, and microorganisms.[2] These natural products exhibit a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] This inherent bioactivity has established them as valuable scaffolds in the design and synthesis of novel therapeutic agents.[5]

Synthetic Strategies for Seven-Membered Lactones

The construction of the seven-membered lactone ring is a key challenge that has been addressed by a variety of synthetic methods, ranging from classical oxidations to modern catalytic reactions.

Baeyer-Villiger Oxidation

A cornerstone in lactone synthesis, the Baeyer-Villiger oxidation transforms cyclic ketones into lactones using peroxyacids or peroxides.[6] The reaction proceeds via the "Criegee intermediate," with the regioselectivity of oxygen insertion determined by the migratory aptitude of the adjacent carbon atoms.[7][8] Generally, the more substituted carbon atom preferentially migrates.[9]

Mechanism of Baeyer-Villiger Oxidation:

-

Protonation: The carbonyl oxygen of the cyclic ketone is protonated by the peroxyacid, activating the carbonyl group.

-

Nucleophilic Attack: The peroxyacid attacks the carbonyl carbon, forming the tetrahedral Criegee intermediate.

-

Rearrangement: In a concerted step, one of the alkyl groups migrates to the adjacent oxygen atom, displacing a carboxylate anion. This is the rate-determining step.

-

Deprotonation: The resulting oxocarbenium ion is deprotonated to yield the lactone.[6]

Figure 1: General mechanism of the Baeyer-Villiger oxidation.

Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation

-

Dissolve the cyclic ketone in a suitable solvent (e.g., dichloromethane, chloroform).

-

Add a peroxyacid (e.g., m-CPBA, trifluoroperacetic acid) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

-

Separate the organic layer, wash with a base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct, and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting lactone by column chromatography.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including seven-membered lactones.[10] This reaction utilizes transition metal catalysts, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalyst), to form a new double bond within a molecule through the intramolecular reaction of two existing alkenes.[10][11]

Workflow for RCM-based Lactone Synthesis:

Figure 2: Workflow for the synthesis of seven-membered lactones via RCM.

Experimental Protocol: General Procedure for Ring-Closing Metathesis

-

Prepare a solution of the diene precursor in a dry, degassed solvent (e.g., dichloromethane, toluene).

-

Add the RCM catalyst (e.g., Grubbs' second-generation catalyst) under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS. High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

-

Upon completion, cool the reaction to room temperature and quench by adding a scavenger (e.g., ethyl vinyl ether) to deactivate the catalyst.

-

Concentrate the reaction mixture and purify the product by column chromatography.

Macrolactonization Techniques

While often applied to larger rings, macrolactonization methods are also effective for the synthesis of seven-membered lactones from their corresponding ω-hydroxycarboxylic acids.[12][13] These methods typically involve the activation of the carboxylic acid to facilitate intramolecular esterification.

-

Yamaguchi Esterification: Utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes cyclization in the presence of a base like DMAP.

-

Shiina Macrolactonization: Employs 2-methyl-6-nitrobenzoic anhydride (MNBA) as a dehydrating condensation agent.[13]

Modern Synthetic Approaches

Recent advancements have introduced novel strategies for the synthesis of seven-membered lactones. One such method is the palladium-catalyzed γ-C(sp³)–H activation of aliphatic carboxylic acids, which allows for the direct formation of lactones from readily available starting materials.[14][15][16] This approach offers high atom economy and provides a direct route to functionalized lactone systems.[14][15]

Spectroscopic Characterization of Seven-Membered Lactones

The structural elucidation of seven-membered lactones relies on a combination of spectroscopic techniques.

| Spectroscopic Method | Key Features for Seven-Membered Lactones |

| ¹H NMR | The chemical shifts of protons adjacent to the ester oxygen (α to the oxygen) are typically in the range of δ 4.0-4.5 ppm. Protons α to the carbonyl group appear around δ 2.3-2.6 ppm. |

| ¹³C NMR | The carbonyl carbon exhibits a characteristic resonance in the range of δ 170-180 ppm. The carbon α to the ester oxygen is found around δ 65-80 ppm. Computational methods can aid in the precise assignment of complex spectra.[17] |

| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch is observed in the region of 1720-1750 cm⁻¹.[17] |

| ¹⁷O NMR | This technique provides direct information about the electronic environment of both the carbonyl and ether oxygen atoms, which can be sensitive to structural changes and conjugation within the lactone ring.[18] |

Reactivity and Applications

The reactivity of seven-membered lactones is dominated by the susceptibility of the ester bond to nucleophilic attack, leading to ring-opening.

Ring-Opening Polymerization (ROP)

ε-Caprolactone is a key monomer in the production of polycaprolactone (PCL), a biodegradable and biocompatible polyester.[19] The ring-opening polymerization can be initiated by various species, including anionic, cationic, and coordination-insertion mechanisms. PCL has found extensive applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and sutures, owing to its excellent safety profile and slow degradation kinetics.[19][20]

Biological Activity and Drug Development

The diverse biological activities of natural and synthetic seven-membered lactones make them attractive targets for drug discovery.[2][4]

| Biological Activity | Examples and Notes |

| Anticancer | Many terpenoid lactones have demonstrated cytotoxic effects against various cancer cell lines.[5][21] For instance, certain limonoids have shown promising anticancer properties.[2] |

| Anti-inflammatory | Several natural seven-membered lactones exhibit anti-inflammatory activity, often by inhibiting key signaling pathways like NF-κB.[2][3] |

| Antimicrobial | A number of these compounds possess activity against bacteria and fungi.[2] |

| Agricultural Agents | Some seven-membered lactones act as plant growth inhibitors and have potential applications in agriculture.[2] |

| Drug Delivery Systems | Poly(ε-caprolactone) and its copolymers are widely used to create nanoparticles, micelles, and hydrogels for the controlled release of various drugs, including anticancer agents, thereby improving their therapeutic efficacy and reducing side effects.[20][22] |

Conclusion and Future Outlook

Seven-membered lactones are a fundamentally important class of compounds with a rich chemistry and a broad spectrum of applications. While classical synthetic methods like the Baeyer-Villiger oxidation remain highly relevant, modern catalytic approaches such as ring-closing metathesis and C-H activation are continually expanding the synthetic toolkit, enabling the construction of increasingly complex and diverse lactone structures. The inherent biological activity of many natural seven-membered lactones, combined with the excellent biocompatibility of polymers derived from ε-caprolactone, ensures that these molecules will continue to be a major focus of research in medicinal chemistry, materials science, and drug development for the foreseeable future. The ongoing exploration of their biological mechanisms of action and the development of even more efficient and selective synthetic methodologies will undoubtedly unlock new therapeutic and technological opportunities.

References

- (2025). Natural Seven-Membered Terpene Lactones: Synthesis and Biological Activity.

- Analysis of 7-Membered Lactones by Computational NMR Methods.

- Li, X.

- Robinson, S. L., Christenson, J. K., & Wackett, L. P. (2019). Biosynthesis and chemical diversity of β-lactone natural products.

- Baeyer–Villiger oxidation of norbornan-7-ones: long-range substituent effects on regioselectivity.

- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2022). MDPI.

- Baeyer–Villiger oxid

- Lactone synthesis. Organic Chemistry Portal.

- A direct route to six and seven membered lactones via γ-C(sp3)–H activation.

- Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones. (2010).

- (2020). A direct route to six and seven membered lactones via γ-C(sp 3 )–H activation: a simple protocol to build molecular complexity. Chemical Science, 11(34), 9184-9190.

- Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. (2019).

- Novel ring expansion methods for the synthesis of functionalized macrocycles. (2020). White Rose eTheses Online.

- Baeyer-Villiger Oxid

- Stereoselective synthesis of seven-membered lactams and lactones on a carbohydrate scaffold using ring-closing metathesis. (2009).

- Macrolactonization Driven by Supramolecular Interactions. (2020). ChemRxiv.

- Baeyer-Villiger Oxid

- Ring-closing met

- Baeyer-Villiger Oxid

- Natural Lactones and Lactams: Synthesis, Occurrence and Biological Activity.

- Boykin, D. W. 17O NMR SPECTROSCOPY OF LACTONES.

- Analysis of Seven-Membered Lactones by Computational NMR Methods: Proton NMR Chemical Shift Data are More Discriminating than Carbon. (2017).

- A direct route to six and seven membered lactones via γ-C(sp3)

- Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2020). MDPI.

- Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. (2002). Journal of Organic Chemistry.

- Seven‐membered skeletons in natural products. (2018).

- Conformational studies of biaryl-bridged seven-membered lactones with a quaternary carbon center. (2024). Royal Society of Chemistry.

- Natural and Synthetic Lactones Possessing Antitumor Activities. (2019). MDPI.

- Lactone. (2024). In Wikipedia.

- Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs. (2016). PubMed.

- Recent Advances in Polycaprolactones for Anticancer Drug Delivery. (2023).

- Natural and Synthetic Lactones Possessing Antitumor Activities. (2019).

- Brown, W. H. (2026). Lactone. In Encyclopædia Britannica.

- Natural occurrence, biological activities and synthesis of eight-, nine-, and eleven-membered ring lactones. (2007). Semantic Scholar.

- Analysis of Seven-Membered Lactones by Computational NMR Methods: Proton NMR Chemical Shift Data are More Discrimin

- Lactone Formation Reactions. (2017, March 13). [Video]. YouTube.

- Small antimicrobial agents encapsulated in poly(epsilon-caprolactone)-poly(ethylene glycol) nanoparticles for treatment of S. aureus-infected wounds. (2021). Semantic Scholar.

Sources

- 1. Lactone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 7. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. chemrxiv.org [chemrxiv.org]

- 14. A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A direct route to six and seven membered lactones via γ-C(sp 3 )–H activation: a simple protocol to build molecular complexity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03144E [pubs.rsc.org]

- 16. scispace.com [scispace.com]